Cas no 76628-82-5 (7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl-)
![7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl- structure](https://it.kuujia.com/scimg/cas/76628-82-5x500.png)
76628-82-5 structure
Nome del prodotto:7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl-
7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl-
- 2-amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7-one
- 2-amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one
- 2-amino-6-p-bromophenyl-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)one
- 2-amino-6-p-bromophenyl-4-phenyl-5H-pyrrolo< 3,4-d> pyrimidin-7-(6H)one
- AC1L60GR
- AC1Q266B
- AG-J-90613
- AR-1D8550
- CTK5E3207
- NSC140056
- 76628-82-5
- 2-amino-6-(4-bromophenyl)-4-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-7-one
- DTXSID60300937
- 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
- NSC-140056
-
- Inchi: InChI=1S/C18H13BrN4O/c19-12-6-8-13(9-7-12)23-10-14-15(11-4-2-1-3-5-11)21-18(20)22-16(14)17(23)24/h1-9H,10H2,(H2,20,21,22)
- Chiave InChI: ARSAHTBHQNWBAF-UHFFFAOYSA-N
- Sorrisi: C1C2=C(N=C(N=C2C(=O)N1C3=CC=C(C=C3)Br)N)C4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 380.02739
- Massa monoisotopica: 380.027274
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 462
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.1
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.585
- Punto di ebollizione: 672.7°C at 760 mmHg
- Punto di infiammabilità: 360.6°C
- Indice di rifrazione: 1.716
- PSA: 72.11
- LogP: 4.29490
7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl- Letteratura correlata
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
76628-82-5 (7H-Pyrrolo[3,4-d]pyrimidin-7-one,2-amino-6-(4-bromophenyl)-5,6-dihydro-4-phenyl-) Prodotti correlati
- 100-43-6(4-ethenylpyridine)
- 139719-16-7(Quinoline, 2,4-dichloro-5,7-dimethyl-)
- 1261467-66-6(3-Chloro-3'-(trifluoromethyl)biphenyl-2-methanol)
- 1207034-54-5(N-(4-Chlorophenyl)-3-[[methyl(3-methylphenyl)amino]sulfonyl]-2-thiophenecarboxamide)
- 2679937-07-4((3S)-3-azidopyrrolidine)
- 2138021-16-4(O-({1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine)
- 1784460-16-7(4-(propan-2-yl)phenyl sulfamate)
- 51586-24-4(2,2,2-Trifluoro-1-phenylethylamine)
- 906155-21-3(N-(5-{(propylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide)
- 2228342-04-7(2-(1-benzyl-1H-pyrazol-4-yl)-2-methylpropanenitrile)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
